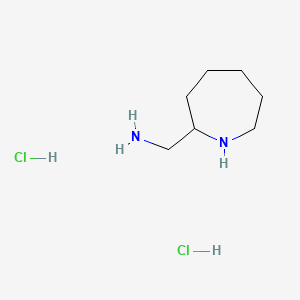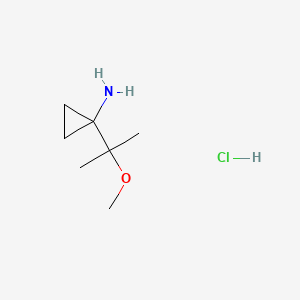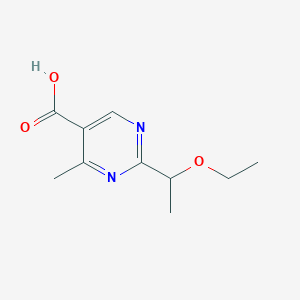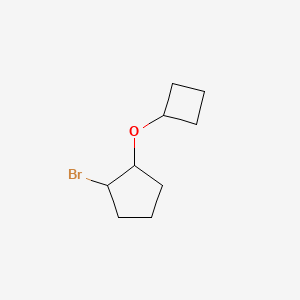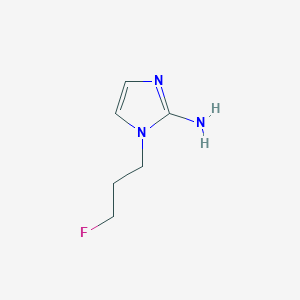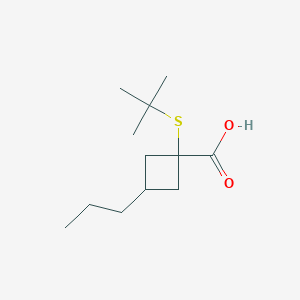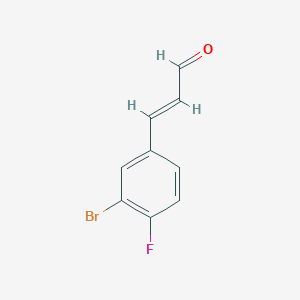
3-(3-Bromo-4-fluorophenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-4-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .
Another method involves the Wittig reaction, which is used to introduce the carbon-carbon double bond of the acrylaldehyde group. This reaction involves the use of a phosphonium ylide and an aldehyde, resulting in the formation of the desired product along with phosphine oxide as a byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability, eco-friendly reaction conditions, and high efficiency .
化学反応の分析
Types of Reactions
3-(3-Bromo-4-fluorophenyl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(3-Bromo-4-fluorophenyl)acrylic acid.
Reduction: 3-(3-Bromo-4-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Bromo-4-fluorophenyl)acrylaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The presence of the bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acrylaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .
類似化合物との比較
Similar Compounds
N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide: A compound with similar bromo and fluoro substituents but with an additional dihydroxyphenyl group.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar acrylaldehyde group but with a different core structure.
Uniqueness
3-(3-Bromo-4-fluorophenyl)acrylaldehyde is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, along with the acrylaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H6BrFO |
|---|---|
分子量 |
229.05 g/mol |
IUPAC名 |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+ |
InChIキー |
PFOKNNFVRHHKDO-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C=O)Br)F |
正規SMILES |
C1=CC(=C(C=C1C=CC=O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)

